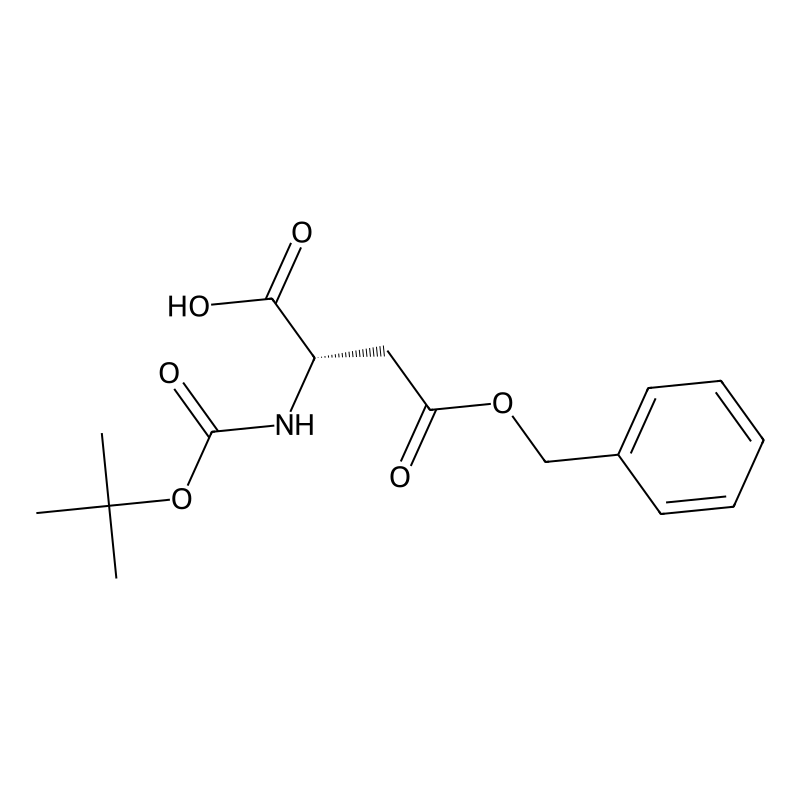

N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-Asp(OBzl)-OH, also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids. Boc-Asp(OBzl)-OH serves as a protected form of L-aspartic acid, an essential amino acid found in many proteins.

The "Boc" group (tert-butoxycarbonyl) safeguards the amino group of aspartic acid during peptide chain elongation, preventing unwanted reactions. The "OBzl" group (benzyl ester) protects the side chain carboxyl group of aspartic acid. These protecting groups allow for the controlled addition of Boc-Asp(OBzl)-OH to the growing peptide chain while ensuring proper bonding with other amino acids.

Synthesis of Aspartic Acid Derivatives

Boc-Asp(OBzl)-OH can be used as a starting material for the synthesis of various aspartic acid derivatives. By selectively removing the protecting groups, researchers can obtain L-aspartic acid or its functionalized derivatives. These derivatives can serve as probes for studying protein-protein interactions, enzyme mechanisms, and other biological processes [].

Research in Medicinal Chemistry

Boc-Asp(OBzl)-OH may be valuable in the development of new therapeutic agents. Aspartic acid plays a crucial role in many biological functions, and its derivatives can potentially modulate these processes. By incorporating Boc-Asp(OBzl)-OH into novel peptide structures, researchers can explore the therapeutic potential of these molecules for various diseases [].

Boc-Asp(OBzl)-OH, also known as N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester, is a derivative of aspartic acid that serves as a protecting group in peptide synthesis. The compound has the molecular formula C₁₆H₂₁N₁O₆ and a molecular weight of 323.34 g/mol. It is characterized by its stability and reactivity, which makes it particularly useful in the formation of peptide bonds without unwanted side reactions. The compound features a tert-butoxycarbonyl (Boc) group that protects the amino group of aspartic acid, allowing for selective reactions during peptide synthesis .

- Substitution Reactions: The succinimide ester group can be substituted by nucleophiles such as amines, facilitating the formation of peptide bonds.

- Hydrolysis: In aqueous environments, Boc-Asp(OBzl)-OH can hydrolyze to release the free amino acid and the corresponding alcohol.

- Esterification: The compound can participate in esterification reactions, forming esters with alcohols under acidic conditions .

These reactions are crucial for its application in synthesizing peptides and proteins.

Boc-Asp(OBzl)-OH plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis techniques. Its protective Boc group allows for the selective incorporation of aspartic acid residues into peptides. The compound is involved in biochemical pathways that lead to the formation of peptide bonds, which are essential for protein structure and function. Additionally, it has been studied for its interactions with various enzymes, contributing to our understanding of enzyme specificity and kinetics .

The synthesis of Boc-Asp(OBzl)-OH typically involves the following steps:

- Esterification: Aspartic acid is reacted with benzyl alcohol in the presence of a catalyst to form N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester.

- Activation: The resulting compound is then reacted with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to yield Boc-Asp(OBzl)-OSu.

- Purification: Techniques such as crystallization and chromatography are employed to isolate high-purity products suitable for use in peptide synthesis .

Boc-Asp(OBzl)-OH is widely utilized in:

- Peptide Synthesis: It serves as a protecting group for the amino group during peptide bond formation.

- Bioconjugation: The compound is used in cross-linking peptides and proteins for various biochemical applications.

- Research: It aids in understanding enzyme mechanisms and kinetics by serving as a substrate for proteolytic enzymes .

Research has demonstrated that Boc-Asp(OBzl)-OH interacts effectively with various enzymes, influencing their activity and specificity. For example:

- Studies have shown its utility in synthesizing peptides that serve as substrates for thrombin and trypsin, contributing to insights into enzyme kinetics .

- The compound's ability to form stable complexes with metal ions has also been explored, enhancing our understanding of coordination chemistry in biological systems.

Boc-Asp(OBzl)-OH shares similarities with several other compounds that are used in peptide synthesis and biochemistry. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| N-tert-butoxycarbonyl-L-glutamic acid 1-benzyl ester | 7536-58-5 | 0.99 | Contains glutamic acid instead of aspartic acid |

| N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester | 30925-18-9 | 0.99 | Methyl ester variant |

| N-tert-butoxycarbonyl-L-aspartic acid | 202326-58-7 | 0.99 | Unprotected form without benzyl group |

Boc-Asp(OBzl)-OH is unique due to its specific structure incorporating both a tert-butoxycarbonyl protecting group and a benzyl ester, providing enhanced stability and reactivity compared to other derivatives.

N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester, commonly referred to as N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester, represents a crucial protected amino acid derivative extensively utilized in peptide synthesis applications [1] [8]. This compound, with the molecular formula C₁₆H₂₁NO₆ and molecular weight of 323.34 g/mol, serves as an essential building block in the construction of complex peptide sequences [2] [7]. The synthesis of this protected amino acid derivative requires careful consideration of both the benzyl ester formation at the carboxylic acid side chain and the introduction of the tert-butoxycarbonyl protecting group at the amino terminus [4] [6].

Stepwise Esterification and Protection Strategies

The stepwise approach to N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester synthesis involves sequential protection of functional groups, allowing for controlled and selective modifications of the aspartic acid backbone [13]. This methodology provides superior control over reaction selectivity and minimizes the formation of unwanted side products that can occur during simultaneous protection reactions [10] [36]. Research findings demonstrate that stepwise protection strategies yield products with higher purity and reduced epimerization compared to one-pot synthesis approaches [36] [37].

Benzyl Ester Formation via Acid-Catalyzed Esterification

The formation of benzyl esters through acid-catalyzed esterification represents a fundamental transformation in the synthesis of N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester [21] [26]. Fischer esterification, the most widely employed method, involves the reaction of the carboxylic acid functionality with benzyl alcohol in the presence of an acid catalyst [21] [27]. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by benzyl alcohol, and subsequent elimination of water to form the ester bond [26] [27].

The reaction conditions significantly influence both yield and reaction time [22] [25]. Sulfuric acid serves as the most commonly utilized catalyst, typically employed at concentrations of 1-5% by weight relative to the starting material [27] [25]. Temperature optimization studies reveal that reactions conducted at 60-110°C provide optimal conversion rates while minimizing decomposition pathways [22] [26]. The use of benzyl alcohol in excess (typically 2-4 molar equivalents) drives the equilibrium toward ester formation and compensates for the reversible nature of the Fischer esterification [21] [27].

Alternative acid catalysts have been investigated to improve reaction efficiency and selectivity [23] [24]. Niobium pentachloride demonstrates exceptional performance as a stoichiometric reagent, achieving benzyl ester formation at room temperature within 2-3 hours [23]. When employed in stoichiometric quantities (1.5 equivalents relative to the carboxylic acid), niobium pentachloride provides yields ranging from 85-98% for various carboxylic acid substrates [23]. The silica-supported niobium catalyst system offers a recyclable alternative, requiring elevated temperatures (reflux conditions) but maintaining comparable yields of 85-95% over multiple reaction cycles [23].

Table 1: Synthesis Methods for Benzyl Ester Formation

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Solvent |

|---|---|---|---|---|

| Stepwise Esterification (dicyclohexylcarbodiimide/4-dimethylaminopyridine) | Room temperature | 4-8 hours | 85-95 | tetrahydrofuran/dichloromethane |

| Fischer Esterification (sulfuric acid) | 60-110 | 2-3 hours | 58-94 | Alcohol excess |

| Steglich Esterification (dicyclohexylcarbodiimide/4-dimethylaminopyridine) | Room temperature | 2-6 hours | 80-98 | tetrahydrofuran/dichloromethane |

| Solid niobium pentachloride Stoichiometric | Room temperature | 2-3 hours | 85-98 | Solvent-free |

| silica oxide-niobium Catalytic | Reflux (110) | 6-9 hours | 85-95 | Slurry |

| Zeolite hydrogen X Catalytic | 110 | 8-12 hours | 48-58 | None specified |

The Steglich esterification provides an alternative approach utilizing dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst [24]. This method operates under mild conditions at room temperature and demonstrates particular effectiveness for sensitive substrates that may decompose under acidic conditions [24]. The reaction mechanism involves formation of an activated intermediate through reaction of the carboxylic acid with dicyclohexylcarbodiimide, followed by nucleophilic attack of benzyl alcohol facilitated by 4-dimethylaminopyridine [24].

Research investigations into zeolite-catalyzed esterification reactions reveal that hydrogen X zeolite can facilitate benzyl ester formation, although with modest conversion rates [22]. Studies using acetic acid and benzyl alcohol as model substrates demonstrate that a 1:4 molar ratio of acid to alcohol provides optimal conversion of 58.78% after 12 hours at 110°C [22]. The heterogeneous nature of zeolite catalysts offers advantages in terms of product separation and catalyst recovery, although reaction rates remain lower compared to homogeneous acid catalysts [22].

tert-Butoxycarbonyl Group Introduction

The introduction of the tert-butoxycarbonyl protecting group represents a critical step in the synthesis of N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester [11] [12]. Di-tert-butyl dicarbonate serves as the standard reagent for tert-butoxycarbonyl protection, reacting with amino groups under basic conditions to form stable carbamate linkages [11] [38]. The reaction mechanism involves nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate, resulting in the formation of the protected amino acid and liberation of carbon dioxide and tert-butanol [12] [38].

Optimal reaction conditions for tert-butoxycarbonyl protection typically employ di-tert-butyl dicarbonate in slight excess (1.1-1.2 equivalents) relative to the amino acid substrate [11] [12]. Base selection significantly influences reaction efficiency, with sodium hydroxide and triethylamine representing the most commonly employed basic conditions [11] [38]. Aqueous reaction conditions using sodium hydroxide provide convenient reaction setup and facilitate product isolation, while organic bases such as triethylamine in tetrahydrofuran offer advantages for moisture-sensitive substrates [11] [12].

Temperature control during tert-butoxycarbonyl protection proves crucial for maintaining high yields and preventing side reactions [12] [38]. Reactions conducted at 0°C initially, followed by gradual warming to room temperature, minimize the formation of over-alkylated products and ensure complete conversion [12]. The reaction typically reaches completion within 2-4 hours under these optimized conditions [11] [38].

Protection group stability considerations demonstrate that tert-butoxycarbonyl groups exhibit excellent stability under basic and neutral conditions while remaining readily removable under acidic conditions [11] [12]. This orthogonal reactivity profile makes tert-butoxycarbonyl protection particularly suitable for multi-step peptide synthesis protocols where selective deprotection may be required [12] [31].

Industrial-Scale Production Techniques

Industrial-scale production of N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester requires consideration of process efficiency, cost-effectiveness, and regulatory compliance with pharmaceutical manufacturing standards [30]. Modern production approaches emphasize continuous processing methods and advanced quality control systems to ensure consistent product quality and scalability [16] [20]. The transition from batch to continuous processing represents a significant advancement in pharmaceutical manufacturing, offering improved process control and reduced production costs [16] [17].

Continuous Flow Mechanochemical Approaches

Continuous flow mechanochemical synthesis represents an emerging technology for the production of peptide building blocks, including N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester [17] [20]. This approach utilizes twin-screw extruders to facilitate peptide coupling reactions under solventless conditions, offering significant environmental and economic advantages over traditional solution-phase methods [17]. Research investigations demonstrate that mechanochemical approaches can achieve peptide coupling with minimal epimerization and high yields [17].

The twin-screw extrusion process operates through continuous feeding of reactants into a heated barrel where mechanical energy facilitates chemical transformations [17]. Optimization studies reveal that reaction temperatures of 40°C and residence times of 4 minutes provide optimal conditions for peptide coupling reactions [17]. The use of diisopropylcarbodiimide and ethyl cyano(hydroxyimino)acetate as coupling reagents in mechanochemical systems achieves coupling yields of 99% with epimerization levels below 0.37% [17].

Continuous flow liquid-phase peptide synthesis systems offer an alternative approach for large-scale production [16]. These systems integrate amidation units with micro-flow reactors, extraction units with mixer settlers, and concentration units with thin-layer evaporators [16]. The automated nature of continuous flow systems enables real-time monitoring of process parameters including flow rate, pressure, and temperature [16]. Near-infrared spectroscopy integration provides in-line monitoring of peptide bond formation, ensuring consistent product quality throughout the production process [16].

Scale-up considerations for continuous flow systems demonstrate successful production of peptide derivatives on multi-gram scales [17]. The preparation of aspartame, a related dipeptide derivative, achieved 56.2 g of pure product (90% yield) using continuous mechanochemical processing on a 0.215 mol scale [17]. These results indicate the potential for industrial-scale implementation of mechanochemical approaches for N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester production [17].

Solid-phase peptide synthesis adaptations for continuous flow processing utilize optimized resin matrices and coupling protocols [20]. Research findings demonstrate that both polystyrene-based and ChemMatrix resins perform effectively in continuous flow systems when amino acid concentrations are formulated based on swollen resin volume [20]. Optimal conditions employ 0.3 M amino acid concentrations with 1-hydroxybenzotriazole as coupling reagent at 60°C with flow rates of 5 mL/min [20]. These conditions enable amino acid coupling and post-coupling washes within 2.5 minutes while maintaining low epimerization levels [20].

Quality Control Protocols for Pharmaceutical-Grade Material

Quality control protocols for pharmaceutical-grade N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester must comply with current Good Manufacturing Practice regulations and international pharmacopeial standards [28] [31]. These protocols encompass comprehensive testing procedures that evaluate chemical purity, stereochemical integrity, and microbiological quality [29] [32]. The implementation of robust quality control systems ensures that manufactured material meets stringent pharmaceutical specifications and regulatory requirements [30] [34].

Chemical purity assessment employs high-performance liquid chromatography as the primary analytical method for quantitative analysis [29] [31]. Typical specifications require minimum purity levels of 98.0% as determined by high-performance liquid chromatography with ultraviolet detection [14] [29]. The chromatographic method utilizes gradient elution with acetonitrile and water mobile phases on C18 reversed-phase columns to achieve adequate separation of the target compound from potential impurities [29] [30].

Table 2: Quality Control Parameters for Pharmaceutical Grade Material

| Parameter | Specification | Test Method |

|---|---|---|

| Purity (high-performance liquid chromatography) | ≥ 98.0% | high-performance liquid chromatography-ultraviolet |

| Water Content | ≤ 0.5% | Karl Fischer |

| Optical Rotation | +7.5 to +9.5° | Polarimetry |

| Enantiomeric Purity | ≥ 99.5% enantiomeric excess | Chiral high-performance liquid chromatography/gas chromatography-mass spectrometry |

| Residual Solvents | < 5000 ppm total | gas chromatography Headspace |

| Heavy Metals | < 10 ppm | Inductively coupled plasma-mass spectrometry |

| Microbiological Quality | Complies with United States Pharmacopeia | United States Pharmacopeia methods |

| Assay Content | 98.0-102.0% | high-performance liquid chromatography Assay |

Enantiomeric purity determination represents a critical quality parameter given the stereochemical sensitivity of peptide synthesis applications [32] [33]. Three distinct analytical approaches are available for enantiomeric purity assessment: gas chromatography with flame ionization detection for free amino acids and simple derivatives, gas chromatography-mass spectrometry with deuterium labeling for accurate quantification below 1% enantiomeric impurity levels, and chiral high-performance liquid chromatography for direct analysis of derivatives containing chromophoric groups [32].

The gas chromatography-mass spectrometry method with deuterium labeling provides the highest accuracy for enantiomeric purity determination [32]. This technique employs deuterium exchange during hydrolysis and derivatization to monitor racemization that occurs during sample preparation [32]. The proportion of D-amino acid originally present is represented by the relative amounts of unlabeled forms detected by mass spectrometry [32]. This method achieves detection limits below 0.3% for most amino acid derivatives, making it suitable for pharmaceutical-grade material specifications [32].

Water content determination utilizes Karl Fischer titration to ensure compliance with moisture specifications typically set at ≤0.5% [14] [30]. Excessive water content can lead to hydrolysis of protecting groups and degradation of the target compound during storage [30]. Optical rotation measurements confirm the stereochemical integrity of the L-amino acid configuration, with typical specifications requiring values between +7.5 to +9.5° when measured at 25°C in acetic acid solution [14].

Residual solvent analysis employs gas chromatography headspace techniques to quantify potential solvent impurities remaining from the synthesis process [30] [34]. International Conference on Harmonisation guidelines establish limits for residual solvents based on toxicological considerations, with total residual solvent content typically limited to less than 5000 ppm [30]. Heavy metals analysis using inductively coupled plasma-mass spectrometry ensures compliance with pharmacopeial limits, typically requiring levels below 10 ppm for pharmaceutical applications [30] [34].

Microbiological quality testing follows United States Pharmacopeia methods to evaluate total aerobic microbial count, total combined yeasts and molds count, and absence of specified microorganisms [31] [34]. These tests ensure that the manufactured material meets microbiological safety requirements for pharmaceutical use [34]. The implementation of comprehensive microbiological testing protocols represents an essential component of pharmaceutical-grade amino acid production [28] [31].

Role in Aspartic Acid Side-Chain Protection

Boc-Asp(OBzl)-OH serves as a critical building block in solid-phase peptide synthesis, specifically designed to provide robust protection for the aspartic acid side-chain carboxyl group during peptide assembly [1] [2]. The benzyl ester protecting group (OBzl) on the beta-carboxyl position offers exceptional stability under the acidic conditions employed in Boc chemistry, ensuring that the side-chain remains protected throughout the synthesis process [1] [3].

The molecular structure of Boc-Asp(OBzl)-OH features three distinct protecting elements: the tert-butoxycarbonyl group protecting the alpha-amino function, the free alpha-carboxyl group for peptide bond formation, and the benzyl ester masking the reactive beta-carboxyl side-chain [4] [5]. This protection strategy effectively prevents unwanted side reactions while maintaining the structural integrity necessary for successful peptide synthesis [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H21NO6 | [4] [5] [1] |

| Molecular Weight (g/mol) | 323.34 | [4] [5] [1] |

| CAS Number | 7536-58-5 | [4] [5] [1] |

| Melting Point (°C) | 98-102 | [5] [6] |

| Optical Activity [α]20/D | -20.0±1° (c=2% in DMF) | [5] [6] |

| Purity (HPLC) | ≥98% - ≥99% | [5] [7] [6] |

| Solubility | DMF, DCM, THF | [7] [8] |

| Storage Temperature | 2-30°C | [7] [8] |

The benzyl ester protection mechanism relies on the electron-donating properties of the benzyl group, which stabilizes the ester linkage against nucleophilic attack under basic conditions commonly encountered during coupling reactions [9]. This stability is particularly important during repeated exposure to coupling reagents and washing procedures that characterize iterative peptide synthesis [10].

Research has demonstrated that the benzyl protecting group provides superior stability compared to other ester-based protecting groups under the acidic conditions required for Boc deprotection [11]. The ester remains intact during treatment with fifty percent trifluoroacetic acid in dichloromethane, the standard conditions for Boc group removal [10] [12]. This selective stability allows for the controlled removal of temporary protecting groups while maintaining side-chain protection until final cleavage.

Compatibility with Boc-Based SPPS Strategies

Boc-Asp(OBzl)-OH demonstrates exceptional compatibility with Boc-based solid-phase peptide synthesis strategies, fitting seamlessly into the established Boc/benzyl protection scheme [13] [10]. This quasi-orthogonal protection system employs acid-labile protecting groups that can be removed under different acidic conditions, providing synthetic flexibility while maintaining protecting group integrity [14] [10].

The Boc strategy utilizes tert-butoxycarbonyl groups for temporary alpha-amino protection and benzyl-based groups for permanent side-chain protection [13] [10]. During synthesis, the Boc group is removed using moderate acidic conditions (fifty percent trifluoroacetic acid in dichloromethane), while benzyl-based protecting groups require much stronger acids such as hydrogen fluoride, trifluoromethanesulfonic acid, or trimethylsilyl trifluoromethanesulfonate for removal [13] [15].

| Parameter | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Alpha-amino protecting group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Side-chain protecting groups | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Deprotection conditions | 50% TFA/DCM | 20% piperidine/DMF |

| Final cleavage | HF, TFMSA, TMSOTf | 95% TFA cocktail |

| Orthogonality | Quasi-orthogonal | Orthogonal |

| Equipment requirements | Special HF equipment | Routine synthesis |

| Reagent costs | Lower | Higher |

| Scale limitations | Limited by HF cleavage | No major limitations |

| Aspartimide susceptibility | Lower (acidic conditions) | Higher (basic conditions) |

The compatibility of Boc-Asp(OBzl)-OH with automated peptide synthesizers designed for Boc chemistry has been well-documented [15]. The compound exhibits excellent solubility in common organic solvents used in peptide synthesis, including dimethylformamide, dichloromethane, and tetrahydrofuran [7] [8]. This solubility profile ensures efficient coupling reactions and complete removal of excess reagents during washing steps [10].

Coupling efficiency studies have shown that Boc-Asp(OBzl)-OH participates readily in peptide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide, N,N-diisopropylcarbodiimide, and various active ester derivatives [3]. The presence of the benzyl ester does not significantly hinder the reactivity of the alpha-carboxyl group, allowing for quantitative coupling yields under optimized conditions [10].

The temporal stability of Boc-Asp(OBzl)-OH under synthesis conditions has been evaluated through extended exposure studies [15]. Results demonstrate that the compound remains stable during prolonged storage in synthesis solvents and shows no significant degradation during typical synthesis timeframes [8]. This stability is crucial for maintaining peptide quality during multi-day synthesis campaigns required for longer peptide sequences [17].

Prevention of Aspartimide Formation in Sensitive Sequences

Aspartimide formation represents one of the most challenging side reactions in peptide synthesis, particularly affecting aspartic acid-containing sequences [18] [19] [20]. This cyclization reaction occurs when the amide nitrogen of the peptide bond attacks the beta-carboxyl group of aspartic acid, forming a five-membered succinimide ring that can lead to multiple undesired products [19] [21]. The use of Boc-Asp(OBzl)-OH provides significant advantages in preventing this deleterious side reaction compared to other protection strategies [18] [3].

The mechanism of aspartimide formation involves base-catalyzed cyclization, making it particularly problematic in Fmoc-based synthesis where piperidine is used for deprotection [18] [19]. In contrast, Boc-based synthesis employs acidic deprotection conditions that do not promote aspartimide formation, providing a fundamental advantage for sensitive sequences [13] [3]. Studies have demonstrated that peptides synthesized using Boc chemistry show dramatically reduced aspartimide formation compared to those prepared using Fmoc methods [18] [13].

| Strategy | Mechanism | Effectiveness | Limitations |

|---|---|---|---|

| Boc-Asp(OBzl)-OH usage | Acidic deprotection conditions | Significantly reduced | Requires HF for final cleavage |

| Bulky side-chain protecting groups | Steric hindrance prevents cyclization | 25-81% reduction depending on bulk | May affect coupling efficiency |

| Acid addition to deprotection | pH modulation reduces base catalysis | Moderate reduction | Not universally effective |

| Cyanosulfurylide protecting groups | Stable C-C bond masks carboxyl | Complete suppression | Special deprotection conditions |

| Backbone protection (Dmb/Tmb) | Masks amide nitrogen temporarily | High for Asp-Gly sequences | May react with Trp residues |

| Modified deprotection conditions | Weaker bases, shorter exposure times | Moderate to high | May affect deprotection efficiency |

Comparative studies using model peptides have quantified the protective effect of Boc-Asp(OBzl)-OH against aspartimide formation [18] [22]. Research utilizing the scorpion toxin II peptide sequence (Val-Lys-Asp-Gly-Tyr-Ile) demonstrated that Boc-based synthesis produced significantly fewer aspartimide-related byproducts compared to Fmoc-based approaches [18] [23]. When peptides were subjected to extended base treatment to simulate multiple deprotection cycles, Boc-protected sequences showed minimal aspartimide formation even under harsh conditions [18].

The benzyl ester protecting group contributes to aspartimide prevention through steric hindrance and electronic effects [18] [24]. The bulky benzyl group creates spatial interference that impedes the approach of the amide nitrogen to the carboxyl carbon, reducing the probability of cyclization [24] [25]. Additionally, the electron-withdrawing nature of the ester linkage decreases the electrophilicity of the carboxyl carbon, making nucleophilic attack less favorable [24].

Sequence-dependent studies have identified particular motifs where aspartimide formation is most problematic, including Asp-Gly, Asp-Asn, and Asp-Ser sequences [19] [26]. In these sensitive contexts, Boc-Asp(OBzl)-OH has proven especially valuable, often representing the only viable approach for successful synthesis [3] [23]. The protection afforded by this derivative has enabled the synthesis of previously inaccessible peptide sequences that were prone to extensive aspartimide formation using alternative methods [20] [23].

Long-term stability studies of peptides synthesized using Boc-Asp(OBzl)-OH have confirmed the lasting benefits of this protection strategy [15]. Peptides prepared using this approach show improved purity profiles and reduced formation of cyclic byproducts during storage and handling [15]. This stability advantage extends the shelf-life of synthetic peptides and improves their suitability for pharmaceutical and research applications [20].

The prevention of aspartimide formation using Boc-Asp(OBzl)-OH also has important implications for peptide conformation and biological activity [20]. Aspartimide formation can alter peptide structure and eliminate critical ionic interactions, potentially destroying biological function [19]. By preventing this side reaction, Boc-Asp(OBzl)-OH helps ensure that synthetic peptides retain their intended three-dimensional structure and biological properties [20] [21].

| Protecting Group | Strategy | Aspartimide Formation | Removal Conditions | Special Features |

|---|---|---|---|---|

| Boc-Asp(OBzl)-OH | Boc/Benzyl | Low (with proper conditions) | HF, TFMSA, Hydrogenolysis | Compatible with Boc SPPS |

| Fmoc-Asp(OtBu)-OH | Fmoc/tert-Butyl | High (58% in model studies) | TFA | Standard Fmoc chemistry |

| Fmoc-Asp(OMpe)-OH | Fmoc/3-Methylpent-3-yl | Reduced (25% in model studies) | TFA | Sterically hindered |

| Fmoc-Asp(OBno)-OH | Fmoc/Bornyl | Minimal (0.1%/cycle) | TFA | Bulky protecting group |

| Fmoc-Asp(CSY)-OH | Fmoc/Cyanosulfurylide | Completely suppressed | Electrophilic halogenating agents | Enhanced solubility |

Recent advances in understanding aspartimide formation mechanisms have further validated the advantages of Boc-Asp(OBzl)-OH [20] [21]. Kinetic studies have shown that the rate of aspartimide formation is highly dependent on pH, with acidic conditions providing substantial protection [27] [28]. The inherently acidic environment of Boc deprotection creates conditions that are fundamentally incompatible with aspartimide formation, providing robust protection throughout the synthesis process [13] [3].